4-Bromoquinolin-5-amine
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Overview
Description
4-Bromoquinolin-5-amine is a heterocyclic aromatic compound with a bromine atom at the 4th position and an amine group at the 5th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant biological and pharmacological activities .
Preparation Methods
The synthesis of 4-Bromoquinolin-5-amine can be achieved through various methods. One common approach involves the bromination of quinoline derivatives followed by amination. For instance, quinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromoquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial production methods often employ greener and more sustainable processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
4-Bromoquinolin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromoquinolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromoquinolin-5-amine can be compared with other quinoline derivatives such as:
6-Amino-5-bromoquinoline: Similar in structure but with the amine group at the 6th position.
Quinolin-8-amine: An isomer with the amine group at the 8th position.
Quinoxalines: Compounds with a similar quinoline core but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
4-bromoquinolin-5-amine |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
InChI Key |
WAUUKHCWWXRJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Br)N |
Origin of Product |
United States |
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